molecular formula C8H10F3N3 B2995825 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine CAS No. 2567504-90-7

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine

Cat. No.: B2995825
CAS No.: 2567504-90-7
M. Wt: 205.184
InChI Key: SVZKAXMPSXZYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine is a bicyclic heterocyclic compound featuring a partially hydrogenated indazole core. The trifluoromethyl (-CF₃) group at position 6 and the amine (-NH₂) at position 3 define its electronic and steric properties. The -CF₃ group enhances metabolic stability and lipophilicity, making it a common motif in medicinal chemistry for optimizing pharmacokinetics.

Properties

IUPAC Name

6-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h4H,1-3H2,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZKAXMPSXZYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine typically involves multiple steps, starting with the construction of the indazole core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Indazole Synthesis: The indazole ring can be synthesized through the cyclization of o-aminobenzonitriles with hydrazine.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Indazole-3-one derivatives.

  • Reduction Products: Reduced indazole derivatives.

  • Substitution Products: Substituted indazoles with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the compound's reactivity and stability, making it valuable in organic synthesis.

Biology: The compound has potential biological applications, including its use as a precursor for pharmaceuticals. Its unique structure may interact with biological targets, leading to the development of new drugs.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine exerts its effects depends on its specific application. For instance, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, contributing to the compound's efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Functional Groups Predicted pKa (NH₂) Key Features Reference
This compound C₈H₁₀F₃N₃ 205.18 -CF₃ (position 6) -NH₂ (position 3) ~5.0* High lipophilicity, metabolic stability N/A
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine C₉H₁₅N₃ 165.24 -C₂H₅ (position 2) -NH₂ (position 3) 5.15 Lower molar mass, alkyl substituent
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid C₉H₁₀F₃N₂O₂ 258.19 -CF₃ (position 3), -COOH (position 5) -COOH (acidic) ~2.5 (COOH) Positional isomerism, ionizable group
1H-Pyrazol-3-amine, 4,5-dihydro-1-(4,5,6,7-tetrahydro-2-benzothiazolyl) C₁₀H₁₄N₄S 234.31 Benzothiazole fusion -NH₂ (pyrazole) N/A Sulfur-containing heterocycle, expanded π-system

*Estimated based on analog data.

Key Insights from Comparative Analysis

Substituent Position and Electronic Effects: The trifluoromethyl group at position 6 in the target compound contrasts with its position in the carboxylic acid derivative (position 3) . Positional isomerism significantly impacts electronic distribution and steric interactions. For example, -CF₃ at position 6 may enhance hydrophobic interactions in enzyme pockets compared to position 3.

Functional Group Contributions :

  • The amine group at position 3 in the target compound enables hydrogen bonding, a feature shared with 2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine. In contrast, the carboxylic acid in 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid introduces pH-dependent ionization, affecting solubility and membrane permeability .

Core Heterocycle Modifications :

  • Benzothiazole-fused pyrazole () incorporates sulfur, which may improve binding to metal ions or cysteine residues in proteins. Its extended π-system could enhance aromatic stacking compared to the tetrahydroindazole core .
  • Pyrazolo-pyridine derivatives (e.g., Factor Xa inhibitors in ) replace the benzene ring with pyridine, altering aromaticity and hydrogen-bonding capacity. This modification is critical for achieving selectivity in enzyme inhibition .

Biological Activity

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N2C_8H_9F_3N_2 with a molecular weight of approximately 190.17 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's biological activity.

Antitumor Activity

Recent studies have demonstrated that indazole derivatives exhibit potent antitumor properties. For example, compounds similar to this compound have shown inhibitory effects on various cancer cell lines.

Compound Cell Line IC50 (nM)
Compound AHL608.3
Compound BHCT1161.3
Compound CKG125.3

These findings suggest that the indazole scaffold may be a promising target for developing new anticancer agents .

Kinase Inhibition

The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. Notably, it has shown selective inhibition against several kinases:

  • CHK1 : Critical for DNA damage response.
  • CDK2 : Involved in cell cycle regulation.
  • MEK1 : Part of the MAPK signaling pathway.

The IC50 values for these targets indicate strong potential for therapeutic use in cancers driven by these pathways .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications at specific positions on the indazole ring can significantly alter the biological activity of the compounds. For instance:

  • Substituents at the 4-position and 6-position of the indazole ring are crucial for enhancing inhibitory activity against kinases.
  • The presence of electron-withdrawing groups like trifluoromethyl increases potency due to better binding interactions with target proteins .

Case Studies and Clinical Relevance

A notable case study highlighted the effectiveness of a related indazole derivative in treating patients with BRAFV600-mutant melanoma. The compound exhibited good tolerability and significant antitumor activity at doses up to 400 mg twice daily . This clinical evidence underscores the potential of indazole compounds in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-substituted intermediates. For example, analogous tetrahydroindazole derivatives are synthesized via multi-step protocols, including condensation reactions (e.g., using carbazolyldiamines and phosphazenes in THF with triethylamine as a base) . Purity optimization can be achieved through column chromatography (silica gel) and monitoring via thin-layer chromatography (TLC) to isolate dispirophosphazene intermediates .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use a combination of 1H^1H NMR (400 MHz) and 13C^{13}C NMR (100 MHz) in DMSO-d6_6 to resolve signals from the tetrahydroindazole core and trifluoromethyl groups. For example, 13C^{13}C NMR can distinguish between sp3^3-hybridized carbons in the tetrahydro ring (δ 20–40 ppm) and the trifluoromethyl carbon (δ ~125 ppm, q, J=37HzJ = 37 \, \text{Hz}) . High-resolution mass spectrometry (HRMS) or LCMS (e.g., m/z [M+H]+^+) further validates molecular weight .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for kinase or receptor inhibition using enzyme-linked assays. For example, indazole derivatives are tested against Factor Xa via X-ray crystallography to study binding interactions (PDB IDs: 2FZZ, 2G00) . Cell-based assays (e.g., cytotoxicity in cancer lines) and in vivo models (e.g., cerebral ischemia) can assess therapeutic potential .

Advanced Research Questions

Q. How can enantiomeric purity of 6-(Trifluoromethyl)-tetrahydroindazol-3-amine be achieved, given its stereogenic centers?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol gradients. Alternatively, asymmetric synthesis via chiral auxiliaries (e.g., tert-butyl carbamate-protected intermediates) can control stereochemistry. For example, (4S,7R)-configured indazoles are synthesized using stereoselective cyclization .

Q. What computational strategies are effective for predicting binding affinities to targets like HSP90 or cannabinoid receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of HSP90 (PDB: 3D0E) or CB2 receptors (PDB: 5ZTY). QSAR models can correlate substituent effects (e.g., trifluoromethyl’s electronegativity) with activity. MD simulations (AMBER/CHARMM) refine binding poses over 100 ns trajectories .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify in vivo degradation products. For instance, trifluoromethyl groups may undergo hepatic defluorination, reducing efficacy. Adjust formulations (e.g., PEGylated nanoparticles) to enhance stability and bioavailability .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer : Use kinome-wide profiling (e.g., KinomeScan) to assess selectivity. Structural modifications, such as introducing bulky substituents (e.g., pyrimidin-4-yl groups), can block access to non-target ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.